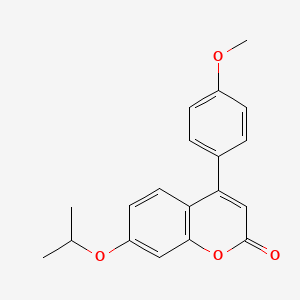
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as MANU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology. In
科学研究应用
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been used extensively in scientific research as a tool for investigating various aspects of cellular and molecular biology. One of the most important applications of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea is as an inhibitor of the enzyme iNOS (inducible nitric oxide synthase). iNOS is an enzyme that is involved in the production of nitric oxide, a key signaling molecule in the immune system. By inhibiting iNOS, N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for a range of diseases.
作用机制
The mechanism of action of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves its ability to inhibit iNOS by binding to the active site of the enzyme. This results in a decrease in the production of nitric oxide, which in turn leads to a reduction in inflammation and tumor growth. N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its overall therapeutic activity.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has a wide range of biochemical and physiological effects, many of which are related to its ability to inhibit iNOS. These effects include a reduction in inflammation, tumor growth, and oxidative stress. N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been shown to have neuroprotective effects, as well as the ability to improve insulin sensitivity and glucose metabolism.
实验室实验的优点和局限性
One of the main advantages of using N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea in lab experiments is its ability to selectively inhibit iNOS without affecting other enzymes or signaling pathways. This makes it a valuable tool for investigating the role of nitric oxide in various biological processes. However, there are also limitations to the use of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea, including its potential toxicity and the need to use high concentrations of the compound to achieve its desired effects.
未来方向
There are many potential future directions for research on N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of new derivatives of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea with improved selectivity and potency. Another area of interest is the investigation of the role of nitric oxide in various disease states, such as cancer and neurodegenerative disorders. Additionally, the use of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea as a therapeutic agent in humans warrants further investigation. Overall, N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea represents a valuable tool for investigating the role of nitric oxide in various biological processes, and its potential therapeutic applications make it an exciting area of research.
合成方法
The synthesis of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the reaction of 3-acetylphenyl isocyanate with 2-methyl-3-nitroaniline in the presence of a suitable base. The reaction proceeds via nucleophilic addition of the amine group of 2-methyl-3-nitroaniline to the isocyanate group of 3-acetylphenyl isocyanate, followed by elimination of the carbamate group to give N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea as the final product. The synthesis of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea is relatively straightforward and can be accomplished using standard laboratory techniques.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-14(7-4-8-15(10)19(22)23)18-16(21)17-13-6-3-5-12(9-13)11(2)20/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHPPHMZKCYEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

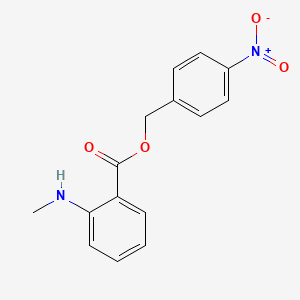
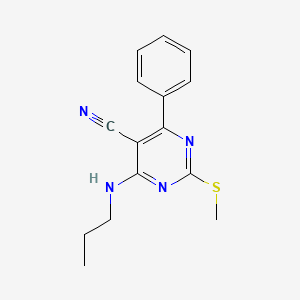

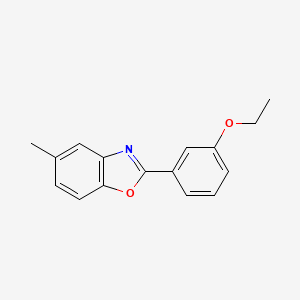
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
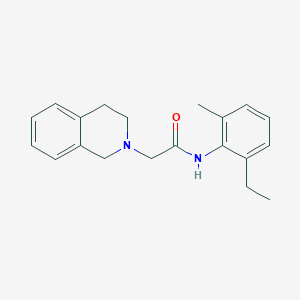
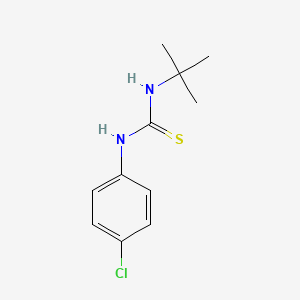
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
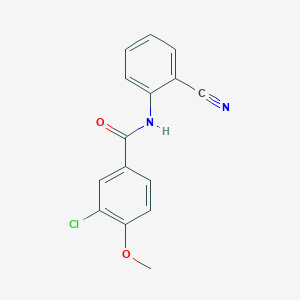
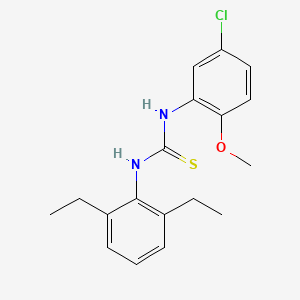
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
